molecular formula C14H19ClN2O3 B6896857 N-(3-chloro-4-methoxyphenyl)-2,3-dimethylmorpholine-4-carboxamide

N-(3-chloro-4-methoxyphenyl)-2,3-dimethylmorpholine-4-carboxamide

Cat. No.: B6896857
M. Wt: 298.76 g/mol
InChI Key: AMYPADSILLXVMC-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methoxyphenyl)-2,3-dimethylmorpholine-4-carboxamide: is a synthetic organic compound characterized by its unique chemical structure, which includes a morpholine ring substituted with a carboxamide group, a chloro-methoxyphenyl group, and two methyl groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2,3-dimethylmorpholine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O3/c1-9-10(2)20-7-6-17(9)14(18)16-11-4-5-13(19-3)12(15)8-11/h4-5,8-10H,6-7H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMYPADSILLXVMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(OCCN1C(=O)NC2=CC(=C(C=C2)OC)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methoxyphenyl)-2,3-dimethylmorpholine-4-carboxamide typically involves the following steps:

    Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable chlorinating agent, such as thionyl chloride, under reflux conditions.

    Substitution with the Chloro-Methoxyphenyl Group: The morpholine ring is then reacted with 3-chloro-4-methoxybenzoyl chloride in the presence of a base like triethylamine to form the desired carboxamide.

    Introduction of Methyl Groups: The final step involves the methylation of the morpholine ring using methyl iodide in the presence of a strong base such as sodium hydride.

Industrial Production Methods

In an industrial setting, the production of This compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methoxyphenyl)-2,3-dimethylmorpholine-4-carboxamide: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carboxamide group to an amine.

    Substitution: The chloro group in the phenyl ring can be substituted with nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives with altered functional groups.

    Reduction: Amines derived from the reduction of the carboxamide group.

    Substitution: Substituted phenyl derivatives with new functional groups replacing the chloro group.

Scientific Research Applications

N-(3-chloro-4-methoxyphenyl)-2,3-dimethylmorpholine-4-carboxamide: has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery programs targeting specific enzymes or receptors.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which N-(3-chloro-4-methoxyphenyl)-2,3-dimethylmorpholine-4-carboxamide exerts its effects involves interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may bind to a specific enzyme’s active site, blocking its activity and thereby affecting the metabolic processes it regulates.

Comparison with Similar Compounds

N-(3-chloro-4-methoxyphenyl)-2,3-dimethylmorpholine-4-carboxamide: can be compared with other similar compounds, such as:

    N-(3-chloro-4-methoxyphenyl)-4-hydroxybenzamide: Similar in structure but with a hydroxy group instead of the morpholine ring.

    N-(3-chloro-4-methoxyphenyl)-2,3-dimethylpyrrolidine-4-carboxamide: Contains a pyrrolidine ring instead of a morpholine ring.

    N-(3-chloro-4-methoxyphenyl)-2,3-dimethylpiperidine-4-carboxamide: Features a piperidine ring instead of a morpholine ring.

These compounds share structural similarities but differ in their ring systems, which can lead to variations in their chemical reactivity and biological activities. The unique combination of the morpholine ring and the specific substituents in This compound

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